molecular formula C37H52N4O4S2 B4298412 NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE

NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE

Cat. No.: B4298412
M. Wt: 681.0 g/mol
InChI Key: UTULFIIKLQASHR-UHFFFAOYSA-N
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Description

Dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine core substituted with diphenylamino and thioacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Diphenylamino Groups: The diphenylamino groups are introduced via nucleophilic substitution reactions, where diphenylamine reacts with the triazine core.

    Attachment of Thioacetate Groups: The thioacetate groups are attached through thiol-ene reactions, where thiol groups react with vinyl acetate under UV light or radical initiators.

    Dinonyl Substitution: The final step involves the substitution of the triazine core with dinonyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetate groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diphenylamino and triazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted triazine and diphenylamino derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents.

Industry

    Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate involves its interaction with molecular targets through various pathways:

    Electronic Interactions: The compound’s electronic properties allow it to interact with electron-rich or electron-deficient sites in target molecules.

    Binding to Proteins: It can bind to specific proteins, altering their function and activity.

    Pathway Modulation: The compound can modulate biochemical pathways by interacting with key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(diphenylamino)-1,3,5-triazine: Similar triazine core with diphenylamino groups but lacks thioacetate and dinonyl substitutions.

    2,4,6-Tris(thiophenyl)-1,3,5-triazine: Contains thio groups but lacks diphenylamino and dinonyl substitutions.

    2,4,6-Tris(alkyl)-1,3,5-triazine: Contains alkyl groups but lacks diphenylamino and thioacetate substitutions.

Uniqueness

Dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate is unique due to its combination of diphenylamino, thioacetate, and dinonyl groups, which confer distinct electronic, optical, and chemical properties. This makes it particularly valuable in applications requiring specific interactions and functionalities.

Properties

IUPAC Name

nonyl 2-[[4-(2-nonoxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N4O4S2/c1-3-5-7-9-11-13-21-27-44-33(42)29-46-36-38-35(41(31-23-17-15-18-24-31)32-25-19-16-20-26-32)39-37(40-36)47-30-34(43)45-28-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULFIIKLQASHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Reactant of Route 6
Reactant of Route 6
NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE

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